N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 42755-45-3
VCID: VC16994858
InChI: InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H
SMILES:
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride

CAS No.: 42755-45-3

Cat. No.: VC16994858

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride - 42755-45-3

Specification

CAS No. 42755-45-3
Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride
Standard InChI InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H
Standard InChI Key CKJLGFCSDJDFOF-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a crystalline solid with the systematic IUPAC name N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide hydrochloride. Its molecular structure integrates a chlorophenyl ring substituted with a cyano group at the 2-position and a dimethylformamidine group at the 4-position, protonated by hydrochloric acid to form the monohydrochloride salt .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
CAS No.42755-45-3
Molecular FormulaC10H11Cl2N3\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{N}_3
Molecular Weight244.12 g/mol
Parent Compound FormulaC10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3
Parent Molecular Weight207.66 g/mol
SMILES NotationCN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl
InChIKeyCKJLGFCSDJDFOF-UHFFFAOYSA-N

The hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to the free base .

Synthesis and Manufacturing

Parent Compound Synthesis

The parent compound, N'-(4-chloro-2-cyanophenyl)-N,N-dimethylformamidine, is synthesized via a condensation reaction between 4-chloro-2-cyanoaniline and dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds under inert conditions at elevated temperatures (80–100°C), yielding the formamidine derivative through nucleophilic attack and subsequent elimination of methanol.

Hydrochloride Salt Formation

The monohydrochloride salt is produced by treating the parent compound with hydrochloric acid (HCl) in a polar aprotic solvent such as dichloromethane or ethanol. The reaction mechanism involves protonation of the formamidine nitrogen, followed by crystallization to isolate the salt .

Table 2: Synthesis Overview

StepReactants/ConditionsProduct
14-Chloro-2-cyanoaniline + DMF-DMA, 90°CN'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine
2Parent compound + HCl, EtOH, 25°CMonohydrochloride salt
AspectRecommendation
VentilationUse in fume hoods with negative pressure
Personal Protective Equipment (PPE)Gloves, lab coat, safety goggles
First AidFlush eyes/skin with water; seek medical help

Comparative Analysis with Analogous Compounds

N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine

This analog (CAS 194423-17-1) replaces the chloro group with an amino (-NH2_2) group, altering electronic properties. The amino group enhances nucleophilicity, making it more reactive in substitution reactions compared to the chloro derivative .

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